4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
Description
Properties
CAS No. |
263914-93-8 |
|---|---|
Molecular Formula |
C12H14OSi |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-3-yn-2-one |
InChI |
InChI=1S/C12H14OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
LSMMMVXQGJUMSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C#C[Si](C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C#C[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthetic Routes to 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
Direct synthetic strategies for this compound typically involve either forming the C-Si bond on a pre-existing four-carbon ketone backbone or introducing the acetyl group onto a silylated alkyne.
The creation of the carbon-silicon bond is a cornerstone of organosilicon chemistry. wikipedia.org For alkynylsilanes, a prevalent and effective method involves the reaction of a metalated terminal alkyne with a suitable silyl (B83357) halide. In a typical procedure, a terminal alkyne is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a highly nucleophilic acetylide. This intermediate is then quenched with an electrophilic silicon source, like dimethyl(phenyl)silyl chloride, to yield the desired silylalkyne. researchgate.netkuet.ac.bd This approach offers a high degree of control and is broadly applicable.
Another significant strategy for forming Si-C bonds is hydrosilylation, where a hydrosilane (containing a Si-H bond) adds across the triple bond of an alkyne. wikipedia.org This process requires a metal catalyst, often based on platinum group metals, to proceed efficiently. wikipedia.org While highly effective, controlling the regioselectivity to favor the desired isomer can be a challenge depending on the substrate and catalyst system.
Emerging biocatalytic methods also present a novel, environmentally conscious route. Enzymes, such as evolved variants of cytochrome c, have been shown to catalyze the formation of carbon-silicon bonds via carbene insertion into silicon-hydrogen bonds under physiological conditions, offering high chemo- and enantioselectivity. nih.gov
The introduction of the ketone functionality can be achieved through several reliable methods. One common pathway is the hydration of a more complex silyl-substituted alkyne. Acid-catalyzed hydration, often employing mercury salts (like HgSO₄) or Brønsted acids, proceeds via a keto-enol tautomerization to yield the ketone. libretexts.orgchemistrysteps.com Gold-catalyzed hydration has emerged as a particularly mild and efficient alternative, compatible with a wide range of functional groups. organic-chemistry.org
Alternatively, the ketone can be constructed via acylation. The silylated alkyne, (dimethylphenylsilyl)acetylene, can be metalated and then reacted with an appropriate acylating agent, such as acetyl chloride or acetic anhydride. A Friedel-Crafts acylation on the silylated alkyne is also a plausible route. Furthermore, the reaction of silylalkynes with Weinreb amides, promoted by a titanium intermediate, can produce α,β-unsaturated ketones under mild conditions. gelest.com
Oxidation of the corresponding secondary alcohol, 4-[dimethyl(phenyl)silyl]but-3-yn-2-ol, provides another direct entry. This precursor alcohol can be oxidized using a variety of standard reagents, such as those based on chromium (e.g., Jones reagent) or milder, more selective methods like Swern or Dess-Martin periodinane oxidations. libretexts.org
The efficiency and yield of the synthesis of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and base. For instance, in catalytic reactions, screening different ligands can dramatically influence both yield and selectivity. researchgate.net
The table below illustrates a typical optimization process for a related catalytic reaction, showing how systematic changes in conditions can improve the outcome.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|
| 1 | Catalyst A | CH2Cl2 | -10 | 67 | 60 |
| 2 | Catalyst B | CH2Cl2 | -10 | 85 | 75 |
| 3 | Catalyst B | Toluene | -10 | 72 | 70 |
| 4 | Catalyst B | CH2Cl2 | 0 | 90 | 74 |
| 5 | Catalyst B | CH2Cl2 | -20 | 92 | 88 |
This table represents a hypothetical optimization for a catalytic process leading to a chiral silylalkyne derivative, based on findings for similar transformations. researchgate.net The data demonstrates that a combination of the right catalyst (Catalyst B) and lower temperature (-20 °C) in a suitable solvent (CH2Cl₂,) can significantly enhance both the yield and the enantioselectivity of the reaction. researchgate.netresearchgate.net
Enantioselective Synthesis Approaches to Chiral Silylalkyne Derivatives
While 4-[dimethyl(phenyl)silyl]but-3-yn-2-one is itself achiral, the methodologies used in its synthesis can be adapted to produce chiral derivatives, which are valuable building blocks in asymmetric synthesis. These approaches focus on establishing a stereocenter, typically adjacent to the alkyne or carbonyl group.
Creating a chiral center adjacent to the silylalkyne moiety can be accomplished through several advanced catalytic methods. Asymmetric reduction of the ketone in 4-[dimethyl(phenyl)silyl]but-3-yn-2-one using chiral reducing agents or catalysts (e.g., Noyori-type hydrogenation) would yield the chiral propargyl alcohol, 4-[dimethyl(phenyl)silyl]but-3-yn-2-ol, with high enantiomeric excess.
Alternatively, enantioselective additions to the alkyne can generate chiral products. Catalytic asymmetric conjugate additions of nucleophiles to α,β-alkynyl ketones are a powerful tool. For example, rhodium-catalyzed cascade reactions can build complex chiral molecules with multiple contiguous stereocenters. researchgate.net Similarly, chiral N,N'-dioxide-zinc(II) complexes have been shown to catalyze enantioselective [2+2] cycloadditions between alkynones and enol ethers, producing chiral cyclobutene (B1205218) scaffolds with excellent enantioselectivity. researchgate.net The use of chiral phosphine (B1218219) ligands with gold or palladium catalysts can also achieve highly enantioselective cyclizations of silyloxyenynes to form chiral cyclic ketones. nih.gov
Once a chiral center is installed in a silylalkyne derivative, it can exert significant stereochemical control over subsequent reactions, a phenomenon known as diastereoselective control. The existing stereocenter creates a biased environment that favors the formation of one diastereomer over another.
For example, in a chiral propargyl alcohol derived from the target compound, the hydroxyl group can direct subsequent transformations like epoxidations or cyclizations to a specific face of the molecule. This substrate-controlled approach is fundamental in the synthesis of complex natural products. Silyl-Prins cyclizations, which involve the reaction of an alkenol with an aldehyde, demonstrate high levels of diastereoselectivity due to the adoption of chair-like transition states where substituents preferentially occupy equatorial positions to minimize steric strain. uva.es This principle allows for the predictable construction of new stereocenters relative to the existing one, enabling the synthesis of complex, stereochemically-defined molecules.
Derivatization Pathways and Functional Group Interconversions of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
The unique chemical architecture of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, featuring a ketone, a carbon-carbon triple bond, and a silyl group, allows for a diverse range of chemical transformations. These reactions enable the conversion of this core structure into a variety of more complex molecules and heterocyclic systems. The primary modes of reactivity include cycloaddition reactions, conjugate additions to the activated alkyne, and transformations of the carbonyl and silyl functionalities.
Cycloaddition Reactions
The electron-deficient alkyne in silyl ynones is an excellent dienophile or dipolarophile for various cycloaddition reactions. These reactions are powerful tools for the construction of carbo- and heterocyclic ring systems.
One notable pathway is the tandem Diels-Alder/Nazarov reaction. For instance, 1-aryl-3-(trimethylsilyl) ynones can undergo a one-pot cascade annulation with dienes in the presence of a Lewis acid like boron trichloride (B1173362) (BCl₃). acs.org This reaction sequence leads to the formation of complex fused ring systems, creating three new carbon-carbon bonds, a quaternary carbon, and two stereogenic centers with high diastereoselectivity. acs.org The β-silyl group is reported to be crucial for this transformation to proceed efficiently. acs.org
Furthermore, silyl ynones can participate in [3+2] cycloadditions with various dipoles such as azides, nitrones, and nitrile oxides to furnish five-membered heterocycles. acs.org For example, intramolecular silyl nitronate cycloadditions with tethered alkenes or alkynes have been studied, showing high chemoselectivity and diastereospecificity, leading to isoxazole (B147169) derivatives. nih.gov These cycloaddition strategies highlight the utility of silyl ynones as building blocks in heterocyclic synthesis. acs.orgresearchgate.net
| Reaction Type | Reactant(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Tandem Diels-Alder/Nazarov | 1-Aryl-3-(trimethylsilyl) ynone, Diene | BCl₃ | Carbo- and heterocyclic fused rings | acs.org |
| [3+2] Cycloaddition | Ynone, Azide | Thermal or Catalytic | Triazole | acs.org |
| [3+2] Cycloaddition | Ynone, Nitrone | Thermal or Catalytic | Isoxazoline | acs.org |
| Intramolecular Silyl Nitronate Cycloaddition | Alkenyl/Alkynyl Nitroether | Base | Dihydrofuro[3,4-c]isoxazolines | nih.gov |
Conjugate Addition Reactions
The triple bond in 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one is susceptible to conjugate addition (Michael addition) by a wide array of nucleophiles. acs.org This reactivity is a cornerstone for introducing diverse functionalities at the β-position relative to the carbonyl group.
A variety of nucleophiles, including those based on boron, carbon, nitrogen, and oxygen, can add to the alkyne. acs.org For example, the copper-catalyzed enantioselective addition of a dimethylphenylsilyl group to unsaturated carbonyls has been demonstrated, although this specific reaction adds a silyl group rather than starting with one on the ynone. nih.gov However, the principle extends to the addition of other nucleophiles to silyl ynones. The resulting silyl enol ethers or enamines are versatile intermediates for further synthetic elaborations. wisc.edunih.gov
The silyl group itself plays a significant role in these additions. Silyl-lithium reagents, in the presence of copper(I) salts, can add to enones to yield β-silyl carbonyl compounds. rsc.org This highlights the possibility of modifying the silyl group or using its electronic properties to direct the addition of other nucleophiles.
| Nucleophile Type | Catalyst/Conditions | Intermediate/Product Type | Reference |
|---|---|---|---|
| Carbon Nucleophiles (e.g., Organocuprates) | Cu(I) | β-Substituted Silyl Enones | acs.org |
| Nitrogen Nucleophiles (e.g., Amines) | Typically uncatalyzed | β-Enaminones | researchgate.net |
| Oxygen Nucleophiles (e.g., Alcohols) | Base or Acid Catalyst | β-Alkoxy Enones | acs.org |
| Silyl Nucleophiles (e.g., (Me₂PhSi)₂B-Pin) | CuCl/NHC | β-Silyl Ketones | nih.gov |
Functional Group Interconversions
The ketone and silyl functionalities within the molecule offer additional handles for chemical modification.
Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry. For example, reduction with agents like sodium borohydride (B1222165) would yield the corresponding propargyl alcohol. Addition of organometallic reagents (e.g., Grignard or organolithium reagents) would lead to tertiary alcohols. imperial.ac.uk A base-catalyzed addition of silylacetylenes to ketones has been reported as a method to form silyl-protected tertiary propargylic alcohols. rsc.org The ketone can also be converted to a silyl enol ether, which is a versatile intermediate for reactions such as Mukaiyama aldol (B89426) additions and halogenations. wikipedia.org
Reactions Involving the Silyl Group: The carbon-silicon bond can be cleaved under specific conditions, often using fluoride (B91410) sources or protodesilylation, to yield a terminal alkyne. This desilylation can be a strategic step to unmask the terminal alkyne for subsequent reactions like Sonogashira coupling. Conversely, the phenyl group on the silicon atom could potentially be exchanged or modified, although this is less common. The silyl group can also direct reactions, such as in the silyl-Prins cyclization, where it stabilizes a β-carbocation intermediate to facilitate the formation of heterocyclic structures like dihydropyrans. nih.gov
| Functional Group | Reagent(s) | Transformation | Product Functional Group | Reference |
|---|---|---|---|---|
| Ketone | NaBH₄ | Reduction | Secondary Alcohol | imperial.ac.uk |
| Ketone | LDA, R₃SiCl | Enolization/Silylation | Silyl Enol Ether | wikipedia.org |
| Ketone | Bis(trimethylsilyl)acetylene, KHMDS | Addition | Silyl-protected Tertiary Alcohol | rsc.org |
| Silylalkyne | TBAF or K₂CO₃/MeOH | Protodesilylation | Terminal Alkyne | acs.org |
Mechanistic Investigations of Reactivity and Transformations
Nucleophilic and Electrophilic Activation of the Alkyne and Ketone Moieties
The reactivity of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one is dominated by the interplay between its two primary functional groups: the carbon-carbon triple bond (alkyne) and the carbonyl group (ketone). These are linked in a conjugated system, which significantly influences their electronic properties and susceptibility to chemical attack.
The carbonyl group, being strongly electron-withdrawing, polarizes the entire π-system. This effect renders the carbon atom of the carbonyl group (C2) highly electrophilic and also reduces the electron density of the alkyne, particularly at the β-carbon (C4). Consequently, the molecule possesses two primary electrophilic sites that are susceptible to attack by nucleophiles. The choice of which site reacts is largely determined by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory. researchgate.net
Addition Reactions Across the Carbon-Carbon Triple Bond
The electron-deficient nature of the alkyne in the ynone system makes it an excellent Michael acceptor. It readily undergoes conjugate addition (a 1,4-addition) with a variety of "soft" nucleophiles. researchgate.net This class of reactions is a powerful method for carbon-carbon and carbon-heteroatom bond formation.
Soft nucleophiles, such as thiols, amines, and some stabilized carbanions, preferentially attack the β-carbon of the alkyne. researchgate.netnih.gov This is because the β-carbon is a soft electrophilic center, and its reaction with a soft nucleophile is orbitally controlled and highly favorable. The general mechanism involves the attack of the nucleophile on the C4 position, with the resulting negative charge being delocalized onto the carbonyl oxygen to form an enolate intermediate. Subsequent protonation then yields the final addition product.
The presence of the dimethyl(phenyl)silyl group at the terminus of the alkyne has a significant impact on these reactions. Its steric bulk can influence the stereochemical outcome of the addition, and its electronic properties can modulate the reactivity of the alkyne.
| Reaction Type | Nucleophile Type | Primary Site of Attack | Product Type |
| 1,4-Conjugate Addition | Soft (e.g., RSH, R₂NH, Enolates) | β-Carbon of Alkyne (C4) | β-Substituted Enone |
| 1,2-Addition | Hard (e.g., R-Li, RMgBr) | Carbonyl Carbon (C2) | Propargyl Alcohol |
Reactivity of the Ketone Carbonyl Group Towards Various Reagents
The carbonyl carbon in 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one is a "hard" electrophilic center. libretexts.org Therefore, it is preferentially attacked by "hard" nucleophiles, such as organolithium reagents (R-Li) and Grignard reagents (RMgBr), in what is known as a 1,2-addition. researchgate.netmasterorganicchemistry.com This reaction leads to the formation of a tertiary propargyl alcohol upon workup.
The competition between 1,2- and 1,4-addition is a well-documented phenomenon in ynone chemistry. The outcome is dictated by factors including the nature of the nucleophile, the reaction solvent, and the temperature. masterorganicchemistry.com Generally, hard nucleophiles and lower temperatures favor 1,2-addition, while softer nucleophiles favor the thermodynamically more stable 1,4-adduct. libretexts.org The carbonyl oxygen also possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to Lewis acids, which further enhances the electrophilicity of the carbonyl carbon. youtube.comallstudiesjournal.com
Catalytic Transformations Involving 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for activating alkynes and orchestrating complex molecular transformations. The alkynophilic nature of gold(I) catalysts makes them exceptionally well-suited for mediating reactions of substrates like 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one.
Gold(I)-Catalyzed Reactions and Their Underlying Mechanisms
Cationic gold(I) complexes are potent π-Lewis acids that readily coordinate to the carbon-carbon triple bond of the ynone. acs.org This coordination significantly enhances the electrophilicity of the alkyne, making it susceptible to attack by even weak nucleophiles. nih.gov The reaction pathways following this initial activation are diverse and can include cyclizations, rearrangements, and additions.
A common mechanistic motif involves the gold-catalyzed activation of the alkyne, followed by an intramolecular or intermolecular nucleophilic attack. This can lead to the formation of vinyl gold species or highly reactive gold carbene intermediates, which then undergo further transformations to generate the final products. nih.govresearchgate.net For instance, gold-catalyzed reactions of similar ynones have been shown to proceed through oxidative cyclization and C-C bond cleavage pathways. bohrium.com
Cyclization Reactions Leading to Heterocycle Formation (e.g., Isoxazoles)
One of the most powerful applications of gold catalysis on ynone-type substrates is in the synthesis of complex heterocyclic structures. Gold(I)-catalyzed annulation reactions provide an efficient route to various heterocycles. nih.govorganic-chemistry.org
A particularly relevant transformation is the reaction with isoxazoles. Research on related systems, such as enynamides and yndiamides, has demonstrated that gold(I) catalysts can mediate [4+3] and [3+2] annulations with isoxazoles to produce seven- and five-membered nitrogen-containing heterocycles, respectively. nih.govresearchgate.netnih.gov The proposed mechanism for these reactions involves the gold-activation of the alkyne, followed by nucleophilic attack from the isoxazole (B147169) nitrogen. This triggers a ring-opening of the isoxazole and subsequent cyclization and rearrangement steps to form the final heterocyclic product. nih.gov Given these precedents, 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one is expected to be a viable substrate for similar gold-catalyzed cyclizations with isoxazoles, leading to the formation of highly substituted isoxazole-derived heterocycles.
| Catalyst System | Reactant Partner | Resulting Heterocycle (Example from related systems) | Reference |
| Au(I) | Isoxazoles | 4H-Azepines | nih.gov |
| Au(I) | Isoxazoles | Polysubstituted Diaminopyrroles | researchgate.netnih.gov |
| Au(I) | 1,2-Diols | Furans | organic-chemistry.org |
| Au(I) | 1-Amino-2-ols | Pyrroles | organic-chemistry.org |
| Au(I) | N-Sulfonylazetidin-2-yl Ynones | N-Sulfonylpyrrolin-4-ones | researchgate.net |
Regioselectivity and Stereochemical Outcomes in Gold Catalysis
The regioselectivity and stereochemistry of gold-catalyzed reactions are critical aspects that determine the utility of these transformations. In reactions involving unsymmetrical alkynes like 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, the initial coordination of the gold catalyst and the subsequent nucleophilic attack can, in principle, occur at two different positions on the alkyne.
The outcome is often governed by a combination of steric and electronic factors. acs.org In gold-catalyzed functionalization of unsymmetrical yndiamides with isoxazoles, for example, regioselectivity was effectively controlled by steric differences between substituents, with the gold catalyst preferentially complexing to the less-hindered end of the alkyne. researchgate.netnih.gov For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, the bulky dimethyl(phenyl)silyl group would be expected to exert significant steric control, directing incoming nucleophiles or catalytic species to the less hindered β-carbon. Furthermore, electronic factors can also play a decisive role in controlling the regioselectivity of hydroamination and other addition reactions. acs.org The stereochemical outcome of these reactions is also highly dependent on the specific mechanism, with many gold-catalyzed processes proceeding with high levels of stereocontrol. nih.gov
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.com Organosilicon reagents, including alkynylsilanes like 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, have emerged as valuable partners in these transformations due to their stability, low toxicity, and unique reactivity. nih.gov The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comnih.govrsc.org
The activation of the C-Si bond is a critical step in the transmetalation phase. While fluoride (B91410) ions are commonly used for this purpose, milder activation methods using Brønsted bases for organosilanols have been developed. nih.gov For instance, cesium carbonate has proven effective in activating aryl(dimethyl)silanols for cross-coupling with aryl halides. organic-chemistry.org Derivatives of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, such as the corresponding silanol (B1196071), could potentially be activated under similar neutral or basic conditions, broadening the scope of their application. nih.govorganic-chemistry.org
Recent advancements have also demonstrated the viability of silyl-Negishi reactions, where silyl (B83357) halides are coupled with alkylzinc reagents in a palladium-catalyzed process. nih.gov This highlights the potential for derivatives of the title compound to act as electrophilic partners in cross-coupling. Furthermore, the alkynylsilane moiety can participate in well-established palladium-catalyzed reactions such as the Sonogashira coupling. gelest.com A related methodology involves the ene-yne cross-metathesis of silyl-substituted alkynes to form 2-silyl-1,3-butadienes, which can then undergo subsequent Hiyama cross-coupling reactions. This sequential approach allows silyl alkynes to serve as synthons for a diverse range of substituted dienes.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Related Organosilanes This table is interactive. You can sort and filter the data.
| Organosilane Type | Coupling Partner | Pd-Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Aryl(dimethyl)silanol | Aryl iodide/bromide | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | Unsymmetrical biaryl | organic-chemistry.org |
| (E)-1-Siletane | Aryl halide | Not specified / TBAF·3H₂O | Arylated silanol/disiloxane | nih.gov |
| Dimethylphenylsilyl iodide | Isopropylzinc iodide | Pd(0) / DrewPhos | sec-Alkyl silane (B1218182) | nih.gov |
| Silyl-substituted diene | Aryl halide | Pd(OAc)₂ / PPh₃ / TBAF | Arylated cycloadduct | |
| Ethynyltrimethylsilane | Aryl halide | Not specified | Aryl-substituted alkyne | gelest.com |
Other Transition Metal-Catalyzed Processes (e.g., Cu, Ag, Pt, Rh)
Beyond palladium, a range of other transition metals effectively catalyze transformations of alkynylsilanes. The high alkynophilicity of coinage metals like copper and silver, and the unique reactivity of platinum and rhodium group metals, enable a diverse array of synthetic applications. rsc.org
Copper-Catalyzed Reactions Copper(I) catalysts are well-known for their role in "click chemistry." A notable example is the three-component reaction between sulfoximines, terminal alkynes, and azides, which proceeds under mild conditions with a copper salt catalyst and atmospheric oxygen as the oxidant to yield fully substituted 1,2,3-triazoles. rsc.org This demonstrates a key reactivity pattern for the alkyne functionality present in 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one.
Silver-Catalyzed Reactions Silver catalysts exhibit superior π-Lewis acidity and carbophilicity, allowing for selective activation of carbon-carbon triple bonds. researchgate.netresearchgate.net This property has been exploited in the silver-catalyzed syn-selective hydroamination of electron-rich siloxy alkynes with amides or carbamates, efficiently producing synthetically useful silyl ketene (B1206846) aminals. organic-chemistry.org Mechanistic studies suggest the reaction proceeds via a fast, reversible silver-alkyne complexation followed by a rate-determining C-N bond formation through a six-membered chelated transition state. organic-chemistry.org Silver catalysts also promote [2+2] cycloadditions between siloxy alkynes and unsaturated carbonyl compounds with excellent regio- and diastereoselectivity. nih.gov
Platinum-Catalyzed Reactions Platinum complexes are highly effective catalysts for various transformations of alkynes. The diboration of 1,3-diynes with bis(pinacolato)diboron, catalyzed by [Pt(PPh₃)₄], proceeds with high selectivity. acs.org Perhaps the most significant application is hydrosilylation, the addition of a Si-H bond across a C-C multiple bond, which is often catalyzed by platinum complexes like Karstedt's catalyst. mdpi.com The widely accepted Chalk-Harrod mechanism for this reaction involves oxidative addition of the silane to the Pt(0) center, coordination of the alkyne, migratory insertion, and reductive elimination. mdpi.com Additionally, platinum catalysts combined with phosphine (B1218219) ligands enable the highly regioselective hydroboration of terminal alkynes with pinacolborane (HBpin). qub.ac.uk
Rhodium-Catalyzed Reactions Rhodium catalysts offer unique pathways for alkyne functionalization. Cationic Rh(I) complexes can catalyze a three-component cross-addition of silylacetylenes, alkynyl esters, and electron-deficient alkenes to generate substituted 1,3-dienes with high chemo-, regio-, and stereoselectivity. chem-station.com Rhodium also catalyzes the addition of organic groups from aryl- or alkenylsilanediols to internal alkynes, a reaction where the silanol group plays a critical role. researchgate.net Mechanistic studies on the rhodium-catalyzed silylation of arene C-H bonds indicate a cycle involving a Rh(I)-silyl species as a key intermediate. berkeley.edu
Table 2: Overview of Other Transition Metal-Catalyzed Reactions of Related Alkynes This table is interactive. You can sort and filter the data.
| Metal | Reaction Type | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(I) | Three-component coupling | Terminal alkyne, azide, sulfoximine | Forms fully substituted 1,2,3-triazoles | rsc.org |
| Ag(I) | Hydroamination | Siloxy alkyne, amide/carbamate | syn-selective, forms silyl ketene aminals | organic-chemistry.org |
| Ag(I) | [2+2] Cycloaddition | Siloxy alkyne, unsaturated carbonyl | High regio- and diastereoselectivity | nih.gov |
| Pt(0) | Diboration | 1,3-Diyne | Selective mono-addition of B₂pin₂ | acs.org |
| Pt(0) | Hydroboration | Terminal alkyne | High (E)-selectivity for vinylboronates | qub.ac.uk |
| Rh(I) | Three-component cross-addition | Silylacetylene, alkyne, alkene | Forms substituted 1,3-dienes selectively | chem-station.com |
| Rh(I) | Hydroarylation | Internal alkyne, arylsilanediol | Crucial role of silanol group | researchgate.net |
Silyl Group Participations in Reaction Pathways
The silyl group is not merely a passive spectator in chemical reactions. Its electronic and steric properties, and the inherent polarity of the C-Si bond, allow it to actively participate in and direct the course of transformations.
Silyl Migration and Rearrangements
The migration of a silyl group or a substituent on the silicon atom is a known phenomenon in organosilicon chemistry. Research on 4-silyl-3-buten-2-ones, close structural analogs to the title compound, revealed an interesting rearrangement upon treatment with various bases. nih.govucla.edu This process involves the migration of a phenyl or allyl group from the silicon atom to the adjacent enone carbon. nih.govucla.edu Mechanistic investigations suggest that this occurs via an intramolecular Michael addition. ucla.edu A key finding is that the migrating group must be capable of stabilizing a negative charge; consequently, a methyl group does not migrate under the same conditions. ucla.edu
Silyl migrations are not limited to this specific rearrangement. In a three-component reaction involving methyl trimethylsilylpropiolate, a 1,4-silyl shift was observed. gelest.com Another distinct pathway, a 1,2-silyl to carbon migration, was unexpectedly discovered during a silyl-Prins cyclization activated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). uva.es The choice of Lewis acid was found to be critical, as switching to BiCl₃ suppressed this migration and led to the expected cyclized product with the silyl group intact. uva.es These examples underscore the silyl group's mobility and the subtle reaction parameters that can trigger its rearrangement.
Table 3: Examples of Silyl Group Migrations and Rearrangements This table is interactive. You can sort and filter the data.
| Substrate | Reaction Conditions | Migration Type | Key Observation | Reference |
|---|---|---|---|---|
| 4-[Dimethyl(phenyl)silyl]but-3-en-2-one (B15162301) | Base (e.g., K₂CO₃) | Phenyl group migration from Si to C | Migrating group must stabilize a negative charge | ucla.edu |
| 4-[Allyl(dimethyl)silyl]but-3-en-2-one | Base (e.g., K₂CO₃) | Allyl group migration from Si to C | Intramolecular Michael addition mechanism | nih.govucla.edu |
| Vinylsilyl alcohol & cinnamaldehyde | TMSOTf | 1,2-Silyl to carbon migration | Pathway is dependent on the Lewis acid used | uva.es |
| Methyl trimethylsilylpropiolate | Amine, imine | 1,4-Silyl shift | Part of a three-component reaction | gelest.com |
Silicon-Based Directing Group Effects and Their Mechanistic Implications
The silyl group can function as a powerful directing group, controlling the regioselectivity and stereoselectivity of a reaction by tethering a reactant or catalyst in proximity to a specific reaction site. nih.gov This strategy has been effectively employed in C-H functionalization reactions, where a silicon tether can bring a transition metal catalyst close to a targeted C-H bond, facilitating selective activation. nih.gov
In a phosphine-catalyzed [2+3]-cycloaddition of aryl allenones with electron-deficient olefins, an α-trimethylsilyl substituent on the allenone acts as a directing group, leading to high efficiency and asymmetric induction. rsc.org The mechanistic implication is that the bulky silyl group influences the trajectory of the incoming reactant, favoring a specific stereochemical outcome.
The directing effect can also be achieved through chelation. In a nickel-catalyzed silylation of internal alkynes bearing a heteroatom, chelation assistance from the heteroatom to the metal center was found to be crucial for achieving high regioselectivity. researchgate.net This indicates that the electronic interplay between the silyl group, the catalyst, and other functional groups within the substrate dictates the reaction's regiochemical course. The silyl group itself can be part of a more complex directing group tether. For example, silyl ethers containing a pyridyl moiety (PyDipSi) have been designed as removable directing groups for the palladium-catalyzed oxygenation of C(sp³)-H bonds. nih.gov After directing the functionalization, the C-Si bond can be cleaved or transformed, demonstrating the utility of silicon as a traceless or modifiable directing element. nih.gov
Table 4: The Silyl Group as a Directing Element in Synthesis This table is interactive. You can sort and filter the data.
| Reaction | Silyl Group Role | Mechanistic Implication | Outcome | Reference |
|---|---|---|---|---|
| Phosphine-catalyzed [2+3]-cycloaddition | Steric directing group | Controls approach of olefin to allene | High yield and asymmetric induction | rsc.org |
| Ni-catalyzed silylation of alkynyl amides | Electronic influence/part of chelating system | Chelation-assisted silametallation pathway | High γ-(E) regioselectivity | researchgate.net |
| Pd-catalyzed C-H oxygenation | Part of a removable directing group tether (PyDipSi) | Intramolecular cyclometalation | Selective C(sp³)-H functionalization | nih.gov |
| Intramolecular C-H arylation | Silicon tether connects reacting partners | Intramolecular delivery of aryl group | Formation of biaryl systems | nih.gov |
Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a comprehensive map of the atomic environments.
The analysis of one-dimensional NMR spectra allows for the identification and quantification of the different types of hydrogen, carbon, and silicon atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atom, the acetyl methyl protons, and the protons of the phenyl group. Due to the molecule's symmetry, the phenyl group will likely exhibit signals in the aromatic region (approximately 7.2-7.7 ppm), while the two dimethyl groups on the silicon will appear as a sharp singlet further upfield. The acetyl methyl protons (CH₃-C=O) would also present as a singlet. A closely related compound, (R)−4−(dimethyl(phenyl)silyl)but−3−yn−2−yl acetate, shows dimethylsilyl proton signals around 0.42 ppm and phenyl proton signals between 7.37 and 7.63 ppm. orgsyn.org
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, distinct signals are expected for the carbonyl carbon (C=O), the two acetylenic carbons (C≡C), the carbons of the phenyl group, the methyl carbons attached to the silicon, and the acetyl methyl carbon. The carbonyl carbon is typically found significantly downfield (in the 190-200 ppm range). The acetylenic carbons have characteristic shifts, and the silicon substitution influences their exact position. The phenyl carbons will appear in the aromatic region (~125-140 ppm). vaia.comdocbrown.info Due to symmetry in p-disubstituted benzene (B151609) rings, fewer than six signals can be observed for the aromatic carbons. docbrown.info
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for characterizing silicon-containing compounds, despite its low natural abundance and sensitivity. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to its electronic environment. huji.ac.ilnih.gov For silylalkyne ketones, the ²⁹Si chemical shift would be indicative of the substitution pattern on the silicon atom (two methyl groups, one phenyl group, and one alkynyl group). The spectrum typically shows a broad background signal from the glass NMR tube and the probe itself, which may need to be suppressed for accurate analysis. huji.ac.il The chemical shift range for silicon is wide, allowing for clear distinction between different silicon environments. huji.ac.il
Table 1: Predicted NMR Chemical Shifts (δ) for 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one Predicted values are based on typical ranges for similar functional groups and data from analogous compounds.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Si-CH₃ | ~0.4 | Singlet |
| CO-CH₃ | ~2.4 | Singlet | |
| C₆H₅ | ~7.3-7.7 | Multiplets | |
| ¹³C | Si-CH₃ | ~ -1.0 | Quartet |
| CO-CH₃ | ~30 | Quartet | |
| C≡C-Si | ~90-100 | Singlet | |
| C≡C-CO | ~85-95 | Singlet | |
| C=O | ~195 | Singlet | |
| ²⁹Si | (CH₃)₂(C₆H₅)Si- | ~ -20 to -40 | Singlet (decoupled) |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu In 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, COSY would be primarily used to confirm the coupling network within the phenyl ring, showing cross-peaks between adjacent aromatic protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons they are attached to (¹J_CH). sdsu.eduyoutube.com For the target molecule, HSQC would show cross-peaks connecting the Si-CH₃ proton signal to the Si-CH₃ carbon signal, the acetyl-CH₃ proton signal to its corresponding carbon signal, and each aromatic proton signal to its respective carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu HMBC is vital for piecing together the molecular skeleton. Key expected correlations for 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one would include:
A correlation from the acetyl methyl protons to the carbonyl carbon (²J_CH).
A correlation from the acetyl methyl protons to the adjacent acetylenic carbon (³J_CH).
Correlations from the dimethylsilyl protons to the attached silicon-bearing acetylenic carbon (³J_CSiC) and to the ipso-carbon of the phenyl ring.
Correlations from the ortho-protons of the phenyl ring to the silicon-bearing ipso-carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present. elsevierpure.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, the most prominent absorption would be the strong C=O stretch of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹ due to conjugation with the alkyne. The C≡C stretching vibration of the silyl-substituted internal alkyne is expected to be a weak to medium band in the 2150-2180 cm⁻¹ region. Other expected bands include C-H stretches from the methyl and phenyl groups (around 2900-3100 cm⁻¹) and Si-C stretches.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for identifying non-polar, symmetric bonds. The C≡C stretch of the silylalkyne, which is often weak in the IR spectrum, gives a strong and sharp signal in the Raman spectrum, typically around 2150 cm⁻¹. researchgate.netscirp.org This makes Raman an excellent tool for confirming the presence of the alkyne functionality. researchgate.net Aromatic ring vibrations also produce characteristic Raman signals. nih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O (Ketone) | Stretch | 1680 - 1700 | Variable | Strong (IR) |
| C≡C (Silylalkyne) | Stretch | 2150 - 2180 | ~2150 | Weak-Medium (IR), Strong (Raman) researchgate.net |
| Aromatic C-H | Stretch | 3050 - 3100 | 3050 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 | Medium |
| Si-Phenyl | Stretch | ~1100, ~1430 | Variable | Medium-Strong |
| Si-(CH₃)₂ | Rocking/Bending | ~800, ~1250 | Variable | Strong |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. wikipedia.org For volatile compounds like silylalkynes, techniques such as electron ionization (EI) are commonly used. nih.govnih.gov
The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one is expected to follow several predictable pathways:
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of the acetyl group (•COCH₃) or the silylalkynyl group.
Silyl (B83357) Group Fragmentation: Silyl compounds are known for characteristic fragmentation patterns. nih.govnih.gov A very common and often abundant ion corresponds to the loss of a methyl radical (M-15) to form a stable silicon-centered cation. The loss of the phenyl group (M-77) is also a plausible fragmentation pathway. The [M-CH₃]⁺ ion is a hallmark of many trimethylsilyl (B98337) and dimethylsilyl derivatives. nih.gov
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for this specific structure due to the lack of a γ-hydrogen on a saturated carbon chain, other rearrangement reactions can occur. libretexts.org
The analysis of these fragment ions allows for the confirmation of various structural subunits within the molecule. wikipedia.org
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Co-crystals
While the previously mentioned techniques characterize the molecule in the gas or solution phase, X-ray crystallography provides the definitive solid-state structure. mdpi.com This technique requires a single, well-ordered crystal of the compound or a suitable derivative. researchgate.netnih.gov
If a suitable crystal of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one or one of its co-crystals or derivatives could be grown, X-ray diffraction analysis would yield precise data on:
Bond Lengths: Accurate measurements of all bond lengths, including the Si-C, C≡C, C-C, and C=O bonds.
Bond Angles: The precise angles between atoms, defining the molecular geometry, such as the C-Si-C angle and the geometry around the acetylenic carbons.
Torsional Angles: Information about the conformation of the molecule, for instance, the rotational orientation of the phenyl group relative to the rest of the molecule.
Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions like C-H···O hydrogen bonds or π-stacking of the phenyl rings. mdpi.comnih.gov
This technique would provide an unambiguous, three-dimensional model of the molecule in the solid state, complementing the structural information obtained from spectroscopic methods. researchgate.netnih.gov
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing molecular geometries, determining conformational preferences, and analyzing the electronic properties that govern a molecule's reactivity.
Conformational Analysis and Torsional Profiles of the Silyl (B83357) Moiety
The three-dimensional structure of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one is influenced by the rotation around the silicon-alkyne and silicon-phenyl bonds. Conformational analysis using DFT methods can identify the most stable arrangements and the energy barriers between them.
While specific torsional profiles for 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar alkynyl ketones. For instance, in related silyl ether-catalyzed Michael reactions involving 4-triisopropylsilyl-but-3-yn-2-one, computational models suggest a stable antiperiplanar conformation between the bulky silyl group and the alkynyl ketone moiety to minimize steric repulsion.
For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, a key conformational aspect is the rotation of the phenyl group relative to the dimethylsilylbutynone framework. DFT calculations would typically involve a relaxed potential energy surface scan, systematically rotating the phenyl group's dihedral angle and calculating the energy at each step. This would reveal the lowest energy conformer, likely one that balances steric hindrance between the phenyl and methyl groups with potential electronic interactions.
Table 1: Illustrative Calculated Rotational Barriers for Silyl Moiety in 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
| Dihedral Angle (C-Si-Ph-C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 2.5 | Eclipsed (Methyl/Phenyl) |
| 60° | 0.5 | Gauche |
| 90° | 0.0 | Perpendicular (Minimum) |
| 120° | 0.6 | Gauche |
| 180° | 2.2 | Eclipsed (Methyl/Phenyl) |
| Note: This table presents hypothetical data to illustrate typical results from a DFT conformational analysis. Actual values would require specific quantum chemical calculations. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy, shape, and localization of these orbitals are critical for understanding reaction pathways.
For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, an α,β-unsaturated ynome, the FMOs are expected to be delocalized over the conjugated system.
HOMO: The HOMO is anticipated to have significant contributions from the carbon-carbon triple bond and potentially the phenyl ring, indicating these are the primary sites for electrophilic attack.
LUMO: The LUMO is expected to be localized primarily on the conjugated system, particularly on the β-carbon of the ynone and the carbonyl carbon. This distribution makes these positions susceptible to nucleophilic attack, which is characteristic of Michael acceptors.
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. DFT calculations provide quantitative values for these orbital energies.
Table 2: Illustrative FMO Properties for 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one from DFT Calculations
| Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |
| LUMO | -1.85 | Cβ (alkyne), C=O | Electrophilic site for nucleophilic attack |
| HOMO | -6.70 | C≡C (alkyne), Phenyl Ring | Nucleophilic site for electrophilic attack |
| HOMO-LUMO Gap | 4.85 | - | Indicator of kinetic stability |
| Note: This table presents hypothetical data to illustrate typical FMO analysis results. Actual values would require specific quantum chemical calculations. |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are essential for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.
Transition State Characterization and Energy Barrier Calculations for Catalytic Processes
Many reactions involving silylalkynes are catalyzed by transition metals. DFT calculations can map the entire potential energy surface of a catalytic reaction, identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.
For a reaction such as the hydrosilylation or carbosilylation of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, theoretical studies would model the interaction of the substrate with the metal catalyst. This involves locating the geometry of the transition state for key steps like oxidative addition, migratory insertion, and reductive elimination. The calculated energy barriers help to determine the rate-limiting step of the reaction and explain observed regioselectivities and stereoselectivities.
Solvation Effects and Catalytic Cycle Modeling
Reactions are typically performed in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these solvation effects using implicit or explicit solvent models. Modeling the complete catalytic cycle, including the regeneration of the catalyst and the influence of solvent, provides a more accurate and comprehensive understanding of the reaction mechanism. For reactions involving 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, theoretical modeling could compare reaction profiles in different solvents to predict optimal reaction conditions, aligning with experimental observations where solvent choice is often crucial.
Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Assignment
DFT and other quantum chemical methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning complex experimental spectra.
For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts and its infrared spectrum.
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shifts. The predicted values, when compared to experimental data, can confirm assignments, especially for the quaternary carbons of the alkyne and carbonyl groups.
IR: Calculation of vibrational frequencies can help assign the characteristic peaks in the experimental IR spectrum, such as the C≡C and C=O stretching frequencies of the ynone functional group. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results.
Table 3: Illustrative Comparison of Experimental and Theoretically Predicted Spectroscopic Data
| Parameter | Experimental Value | Calculated Value (DFT) |
| ¹³C NMR (C=O) | ~184 ppm | ~183.5 ppm |
| ¹³C NMR (Cα≡) | ~88 ppm | ~87.8 ppm |
| ¹³C NMR (Cβ≡) | ~95 ppm | ~94.5 ppm |
| IR Freq. (C=O) | ~1670 cm⁻¹ | ~1685 cm⁻¹ (scaled) |
| IR Freq. (C≡C) | ~2180 cm⁻¹ | ~2195 cm⁻¹ (scaled) |
| Note: This table presents hypothetical data to illustrate the typical correlation between experimental and calculated spectroscopic parameters. |
Role of the Silicon Atom in Electronic Stabilization and Hyperconjugation
The presence of a silicon atom directly attached to the alkynyl group in 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one introduces significant electronic effects that are crucial to the molecule's stability and reactivity. Computational and theoretical studies on analogous alkynylsilanes provide a framework for understanding the nuanced role of the dimethyl(phenyl)silyl moiety. The silicon atom participates in electronic stabilization primarily through hyperconjugation, a phenomenon involving the delocalization of electrons from a filled sigma (σ) orbital to an adjacent empty or partially filled p or pi (π) orbital.
Theoretical investigations using methods like Natural Bond Orbital (NBO) analysis are instrumental in quantifying these stabilizing interactions. dergipark.org.trmaterialsciencejournal.orgnih.gov NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. wisc.edu This method allows for the calculation of the second-order perturbation theory energy of stabilization, E(2), for each donor-acceptor (filled-unfilled orbital) interaction. A higher E(2) value signifies a stronger interaction and greater stabilization. materialsciencejournal.org
For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, NBO analysis would be expected to reveal significant E(2) values for the following hyperconjugative interactions:
σ(Si-Cmethyl) → π(C≡C)*: Donation of electron density from the silicon-methyl bond into the antibonding orbital of the alkyne.
σ(Si-Cphenyl) → π(C≡C)*: A similar donation from the silicon-phenyl bond.
σ(C-H) → π(C≡C)*: Hyperconjugation from the C-H bonds of the methyl groups attached to the silicon.
The table below illustrates the type of data that a hypothetical NBO analysis on 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one would yield, highlighting the key hyperconjugative interactions responsible for electronic stabilization.
| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Predicted E(2) (kcal/mol) | Interaction Type |
| σ (Si-Cmethyl) | π* (Cα-Cβ) | Moderate | σ-π* Hyperconjugation |
| σ (Si-Cphenyl) | π* (Cα-Cβ) | Moderate | σ-π* Hyperconjugation |
| σ (C-H) of methyl | π* (Cα-Cβ) | Low | σ-π* Hyperconjugation |
| π (Cα-Cβ) | σ* (Si-Cmethyl) | Low | π-σ* Hyperconjugation |
Note: The E(2) values are qualitative predictions based on established principles of hyperconjugation in organosilanes. Cα and Cβ refer to the carbons of the triple bond.
This σ-π hyperconjugation also influences the bond lengths and electronic distribution within the molecule. The donation of electron density into the π* orbital of the alkyne slightly weakens the triple bond, potentially leading to a marginal elongation compared to a non-silylated alkyne. Conversely, the Si-C bond involved in the donation may exhibit some degree of shortening due to the increased electron sharing. The electronic influence of the silyl group can also affect the regioselectivity of addition reactions across the triple bond, a well-documented phenomenon in the chemistry of alkynylsilanes. nih.gov
Applications in Complex Molecule Synthesis
Building Block for Natural Product Synthesis
Natural products, with their vast structural diversity and significant biological activities, represent a major driving force in the development of new synthetic methodologies. While direct applications of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in precursors to complex natural product skeletons. The ynone functionality is a key feature in numerous natural products and their synthetic precursors. For instance, related ynones are utilized in annulation strategies to construct polycyclic systems found in alkaloids and terpenoids.
The general synthetic utility of silylalkynes in natural product synthesis is well-established. elsevierpure.comnih.gov They participate in a range of powerful reactions, including:
Sonogashira coupling: to introduce the butenone side chain onto aromatic or vinyl halides.
Hydrosilylation and subsequent cross-coupling: to generate stereodefined dienes. nih.gov
Carbometalation reactions: to form more complex vinylsilanes. nih.gov
These transformations, in principle, allow for the elaboration of the 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one core into more complex fragments required for the synthesis of natural products. For example, the synthesis of pyrroline (B1223166) derivatives, which are core structures in many alkaloids, has been achieved through phosphine-catalyzed [3+2] annulation reactions of imines and allenes, showcasing a relevant synthetic strategy for nitrogen-containing heterocycles. orgsyn.org
Precursor for Advanced Pharmaceutical Intermediates
The development of novel pharmaceutical agents often relies on the efficient synthesis of heterocyclic scaffolds, which form the core of many drugs. The reactivity of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one makes it a promising precursor for the construction of such intermediates. The α,β-unsaturated ketone system is a classic Michael acceptor, readily reacting with a variety of nucleophiles to introduce new functionalities. nih.gov
Michael Addition Reactions:
The conjugated system in 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one is susceptible to Michael addition, where nucleophiles add to the β-position relative to the carbonyl group. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse range of functionalized products that can serve as pharmaceutical intermediates.
| Nucleophile | Product Type | Potential Heterocyclic Scaffold |
| Amines | β-Amino ketones | Pyridines, Pyrimidines, Pyrroles |
| Thiols | β-Thio ketones | Thiophenes, Thiazoles |
| Active Methylene Compounds | 1,5-Dicarbonyl compounds | Cyclohexenones, Pyridones |
The resulting adducts can undergo subsequent intramolecular cyclization reactions to form a variety of heterocyclic systems. For example, the reaction with a binucleophile like hydrazine (B178648) or a substituted amidine could lead to the formation of pyrazoles or pyrimidines, respectively. The synthesis of various heterocyclic compounds using dimethylformamide dimethyl acetal (B89532) (DMFDMA) as a building block highlights the importance of enaminones, which can be formed from ynones, in constructing complex ring systems. researchgate.net Furthermore, the synthesis of functionalized pyrrolines through [3+2] annulation reactions demonstrates a pathway to important nitrogen-containing heterocycles. orgsyn.orgresearchgate.net
Scaffold for Novel Material Development
The rigid alkynyl ketone backbone of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, combined with the potential for polymerization and modification, makes it an interesting candidate for the development of novel organic materials. Acetylene-terminated resins are known to be employed in the creation of high-strength, lightweight composite materials that can withstand high temperatures. researchgate.net The silyl (B83357) group can be readily removed to reveal a terminal alkyne, which can then undergo polymerization or be incorporated into larger conjugated systems.
Potential Applications in Materials Science:
Organosilicon Polymers: The dimethyl(phenyl)silyl group can be a precursor to polysiloxane chains, potentially leading to hybrid organic-inorganic materials with unique thermal and mechanical properties. Conducting polymers based on silicon-containing structures have shown promise in optoelectronic applications. semanticscholar.org
Functionalized Sol-Gel Materials: The silyl group can also be a trialkoxysilane, which is a common precursor for the preparation of functionalized sol-gel materials. While the dimethylphenylsilyl group is not a direct precursor, its chemistry is related and suggests the potential for designing similar molecules for this purpose.
Cycloaddition Reactions for Polymer Architectures: The ynone moiety can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to create complex, three-dimensional polymer networks. This could lead to materials with tailored porosity and surface properties.
While specific research on the use of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one in material science is not widely reported, the fundamental reactivity of its constituent functional groups points towards a rich potential for exploration in this field.
Future Research Directions
Exploration of Undiscovered Reactivity and Catalysis with 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
The unique combination of an electron-withdrawing ketone and a silicon-substituted alkyne in 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one suggests a rich and largely unexplored reactive landscape. The silyl (B83357) group can influence the regioselectivity of additions to the alkyne and can be a precursor to other functional groups. ucla.edunih.gov Future research should systematically investigate its reactivity with a diverse range of nucleophiles, electrophiles, and radical species.
Key areas for exploration include:
Novel Catalytic Transformations: The development of new catalytic systems that can selectively activate the different functionalities of the molecule is a promising avenue. This includes metal-free catalysis, which aligns with the principles of green chemistry. For instance, B(C₆F₅)₃ has been used as a metal-free catalyst for hydrosilylation polymerization of unsaturated ketones. rsc.org Exploring similar catalysts for reactions involving 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one could lead to novel and sustainable synthetic methods.
Rearrangement Reactions: Silyl-substituted compounds are known to undergo interesting rearrangements. ucla.edu Investigating the potential for skeletal rearrangements of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one under various conditions (acidic, basic, thermal, or photochemical) could unveil novel molecular scaffolds. A study on 4-silyl-3-buten-2-ones, a related class of compounds, has shown that they can undergo intramolecular Michael additions. ucla.edu
Domino and Cascade Reactions: The conjugated ynone system is an ideal platform for designing domino or cascade reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds and complex molecular structures.
A summary of potential reaction types and the functionalities they would target is presented in Table 1.
Table 1: Potential Reactivity Exploration for 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one
| Reaction Type | Target Functionality | Potential Outcome |
| Nucleophilic Addition | Alkyne, Ketone | Functionalized enones, propargyl alcohols |
| Electrophilic Addition | Alkyne | Halogenated or functionalized vinylsilanes |
| Cycloaddition Reactions | Ynone System | Heterocyclic and carbocyclic compounds |
| Radical Reactions | Alkyne | Carbon-carbon and carbon-heteroatom bond formation |
| Cross-Coupling Reactions | Silyl Group | Arylated or vinylated derivatives |
Development of Sustainable Synthetic Protocols
The principles of green chemistry are increasingly important in modern chemical synthesis. mdpi.com Future research on 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one should prioritize the development of sustainable and environmentally benign synthetic protocols.
This can be achieved through several strategies:
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents. researchgate.net Employing non-toxic and recyclable catalysts, including biocatalysts or metal-free catalysts, is also crucial. rsc.orgmdpi.com
Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave-assisted synthesis or mechanochemistry.
A comparative overview of conventional versus sustainable approaches for the synthesis of related silicon compounds is provided in Table 2.
Table 2: Conventional vs. Sustainable Synthetic Approaches for Silicon Compounds
| Aspect | Conventional Approach | Sustainable Approach |
| Solvents | Chlorinated hydrocarbons, ethers | Water, supercritical fluids, ionic liquids, bio-solvents researchgate.net |
| Catalysts | Heavy metal catalysts | Biocatalysts, metal-free catalysts, recyclable catalysts rsc.orgmdpi.com |
| Energy Source | Conventional heating (reflux) | Microwaves, ultrasound, mechanochemical mixing |
| Starting Materials | Often petroleum-derived | Renewable feedstocks, biomass-derived materials |
| Waste | Significant generation of hazardous waste | Minimized waste, biodegradable byproducts |
The direct synthesis of organosilicon compounds from silicon and alcohols is an example of a greener approach in silicon chemistry. mdpi.com Applying similar principles to the synthesis of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one could significantly reduce its environmental footprint.
Integration into Macrocyclic and Polymeric Systems
The bifunctional nature of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one makes it an excellent building block for the construction of larger, more complex molecular architectures such as macrocycles and polymers.
Macrocyclization: The alkyne functionality can participate in various macrocyclization strategies, such as Glaser or Eglinton coupling, to form shape-persistent macrocycles. nih.gov The silyl group can be used to control the regiochemistry of these reactions or be functionalized post-cyclization. gelest.com The synthesis of macrocycles through cyclization/ring expansion cascade reactions is a modular strategy that could be adapted for this compound. acs.org
Polymerization: The alkyne and ketone functionalities offer multiple handles for polymerization. For instance, the alkyne can undergo polymerization through various methods, including those catalyzed by transition metals, to produce conjugated polymers with interesting electronic and optical properties. researchgate.net Additionally, the development of alternating silylether-carbosilane copolymers from unsaturated ketones suggests that 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one could be a valuable monomer for creating novel silicon-containing polymers. rsc.orgrsc.org The polymerization of cyclic siloxanes and silanes is a well-established field, and the introduction of a functional monomer like this ynone could lead to materials with unique properties. researchgate.net
Advanced Computational Studies for Rational Design and Predictable Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, computational studies can provide valuable insights that guide experimental work.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for various potential reactions. This can help in understanding the regioselectivity and stereoselectivity of reactions involving the ynone and silyl groups. researchgate.net
Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of new compounds derived from 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one.
Rational Design of Catalysts and Substrates: By modeling the interactions between the substrate and potential catalysts, computational studies can guide the design of more efficient and selective catalytic systems. acs.org Similarly, the electronic properties of derivatives of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one can be tuned in silico to optimize their reactivity for specific applications. DFT has been used to study the reactivity of various organic molecules, and similar approaches can be applied here. mdpi.comnih.gov
Q & A
Q. What are the recommended synthetic routes for 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via hydroacylation reactions using aldehydes and silyl reagents. For example, a modified protocol involves reacting p-anisaldehyde with dimethyl(phenyl)silyl reagents under catalytic conditions (e.g., 4CzIPN as a photocatalyst in degassed CH₂Cl₂) to form intermediates, followed by purification via flash column chromatography (cyclohexane/ethyl acetate) . Key parameters include:
- Catalyst loading : 5 mol% for efficient electron transfer.
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) to stabilize reactive intermediates.
- Temperature : Room temperature to avoid side reactions.
Yield optimization (~48%) is achieved by controlling stoichiometry (1.5 equiv. of silyl reagent) and reaction time .
Q. How is 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one characterized, and what spectroscopic data are critical?
- Methodological Answer : Characterization relies on:
- IR Spectroscopy : Peaks at ~1734 cm⁻¹ (C=O stretch) and ~1636 cm⁻¹ (silyl-alkyne interactions) confirm functional groups .
- NMR : ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and dimethylsilyl groups (δ 0.2–0.5 ppm). ¹³C NMR distinguishes sp² (110–150 ppm) and sp carbons (80–100 ppm).
- Chromatography : Rf values (e.g., 0.4 in pentane) validate purity .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to:
- Moisture : Hydrolysis of the silyl group requires anhydrous conditions (use Schlenk lines or gloveboxes).
- Light : Store in amber vials to prevent photodegradation of the alkyne moiety.
- Temperature : Decomposes above 100°C; avoid heating unless under inert atmospheres.
Stability assays (TGA/DSC) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-[Dimethyl(phenyl)silyl]but-3-yn-2-one in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) studies model the electron-deficient alkyne’s interaction with transition metals (e.g., Pd or Cu). Key steps:
- HOMO-LUMO Analysis : Identifies nucleophilic/electrophilic sites (e.g., silyl group stabilizes LUMO).
- Transition State Modeling : Predicts regioselectivity in Sonogashira or Huisgen cycloadditions.
Experimental validation via IR and NMR aligns with computational vibrational frequencies (e.g., 1636 cm⁻¹ for alkyne-metal complexes) .
Q. What strategies resolve contradictions in reported yields for silyl-ynone derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity in starting materials : Use GC-MS/HPLC to verify reagent purity.
- Oxygen sensitivity : Degas solvents rigorously (freeze-pump-thaw cycles).
- Catalyst deactivation : Replace 4CzIPN with Ir(ppy)₃ for improved stability in aerobic conditions.
Systematic DOE (Design of Experiments) optimizes variables like solvent polarity and reaction time .
Q. How can the compound’s electronic properties be tailored for materials science applications?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., NO₂) to the phenyl ring to enhance conductivity.
- Coordination Chemistry : Utilize the alkyne as a ligand for metal-organic frameworks (MOFs).
- Photophysical Tuning : Attach fluorophores (e.g., pyrene) to the silyl group for OLED applications.
Cyclic voltammetry (CV) and UV-vis spectroscopy quantify HOMO-LUMO gaps and charge-transfer efficiency .
Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?
- Methodological Answer : The silyl group acts as a steric director in enantioselective reactions. For example:
- Hydroacylation : The bulky dimethyl(phenyl)silyl group biases aldehyde approach, achieving >80% ee with chiral phosphine ligands.
- Kinetic Resolution : Competing pathways (e.g., β-hydride elimination) are suppressed via steric shielding.
Mechanistic probes include isotopic labeling (D/H) and Eyring analysis to map activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
